BENGHE Foundational & Exploratory

Check Availability & Pricing

Solubility of 2,6-Dihydroxyquinoline in different
solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,6-Dihydroxyquinoline

Cat. No.: B021656

An In-Depth Technical Guide to the Solubility of 2,6-Dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

2,6-Dihydroxyquinoline, a versatile heterocyclic compound, is a molecule of significant
interest in medicinal chemistry, materials science, and agrochemical development.[1][2] Its
utility as a precursor for bioactive molecules and functional materials is fundamentally governed
by its physicochemical properties, paramount among which is its solubility.[1] This guide
provides a comprehensive analysis of the solubility of 2,6-dihydroxyquinoline, moving beyond
simple data points to explain the underlying chemical principles. We will dissect its structural
characteristics, explore its behavior in various solvent systems, and provide robust, field-tested
protocols for experimental solubility determination. This document is designed to empower
researchers to make informed decisions in experimental design, formulation development, and
synthetic strategy.

The Physicochemical Landscape of 2,6-
Dihydroxyquinoline

Understanding the solubility of a compound begins with a thorough examination of its intrinsic
properties. For 2,6-dihydroxyquinoline, a critical feature is its existence in a tautomeric
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equilibrium. While named as a diol, in many environments, it predominantly exists as its keto-
enol tautomer, 6-hydroxy-2(1H)-quinolinone. This seemingly subtle distinction is crucial as it
dictates the molecule's hydrogen bonding capabilities and overall polarity, which are the

primary drivers of its solubility.

The key physicochemical properties are summarized below:
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Property

Value /| Description

Source

Significance for
Solubility

Molecular Formula

CoH7NO2

[1]

Provides the
elemental

composition.

Molecular Weight

161.16 g/mol

[1](3]

Arelatively small
molecule, suggesting
that crystal lattice
energy will be a key

barrier to dissolution.

Appearance

Off-white to orange to

brown powder

[1]

Physical state at

standard conditions.

Melting Point

>300 °C

[1]

The very high melting
point indicates strong
intermolecular forces
(likely extensive
hydrogen bonding and
T-TT stacking) in the
crystal lattice. A
significant amount of
energy is required to
break these
interactions, which

can limit solubility.

Predicted XlogP

0.9

[3]4]

This value suggests a
relatively balanced
hydrophilic-lipophilic
character, predicting
moderate solubility in
both polar and some
non-polar
environments, though

favoring polarity.
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The keto form

Exists in equilibrium introduces a polar
between the diol (2,6- amide-like group,
dihydroxyquinoline) enhancing its ability to
Tautomerism and the more stable [3] act as both a
keto-enol form (6- hydrogen bond donor
hydroxy-2(1H)- and acceptor, favoring
quinolinone). solubility in polar

protic solvents.

The Critical Role of Tautomerism

The tautomeric equilibrium between the di-hydroxy (lactim) form and the keto-hydroxy (lactam)
form is the single most important factor governing the intermolecular interactions of this
molecule. The keto form is generally favored in polar solvents.[5] This structure possesses two
key functional groups that dictate its solubility: a phenolic hydroxyl group at the 6-position and a
cyclic amide (lactam) group.

Equilibrium

2,6-Dihydroxyquinoline (Lactim/Enol Formﬂ
(Favored in Polar Solvents)

(G-Hydroxy-Z(1H)-quinolinone (Lactam/Keto Form)

< »
- '

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 2,6-dihydroxyquinoline.

Solubility Profile Across Solvent Classes

The "like dissolves like" principle is the guiding tenet for predicting solubility. The dual nature of
2,6-dihydroxyquinoline—a rigid aromatic core and polar hydrogen-bonding groups—results in
a nuanced solubility profile. While precise quantitative data for this specific isomer is not widely
published, a qualitative profile can be expertly inferred from its structure and data on analogous
compounds.[6][7]
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Representative . . Rationale for
Solvent Class Predicted Solubility .
Solvents Interaction

These solvents are
excellent hydrogen
bond donors and
acceptors. They can
interact strongly with
) both the phenolic -OH
) Water, Ethanol, Sparingly Soluble to
Polar Protic and the N-H and C=0
Methanol Soluble

of the lactam group.
Solubility in water is
likely limited by the
hydrophobic nature of
the bicyclic aromatic

core.[6]

Solvents like DMSO
and DMF are superb
hydrogen bond
acceptors and can
effectively solvate the
-OH and N-H groups,
while their polarity
Polar Aprotic DMSO, DMF, Acetone Soluble to Very interacts favorably
Soluble with the carbonyl
group. They are often
the solvents of choice
for dissolving
quinoline derivatives

for biological assays.

[8]

Non-Polar Hexane, Toluene, Insoluble to Very These solvents lack
Diethyl Ether Slightly Soluble the ability to form
hydrogen bonds and
have low polarity.
They cannot

effectively overcome
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the strong
intermolecular
hydrogen bonding in
the 2,6-
dihydroxyquinoline
crystal lattice, leading

to poor solvation.[6]

Solubility in aqueous

media is highly

dependent on pH due
) ) to the ionizable

Aqueous Buffers pH-adjusted solutions pH-Dependent )

phenolic hydroxyl

group (acidic) and the

quinoline nitrogen

(weakly basic).[9]

The Impact of pH on Aqueous Solubility

For applications in drug development and biological research, understanding pH-dependent
solubility is non-negotiable. The ionization state of 2,6-dihydroxyquinoline changes
dramatically with pH, directly impacting its interaction with water.

 In Acidic Conditions (e.g., pH < 4): The nitrogen atom in the quinoline ring can become
protonated, forming a cationic species. This charge significantly increases the molecule's
polarity and enhances its solubility in water.

« In Neutral Conditions (e.g., pH ~ 7): The molecule is predominantly in its neutral form.
Aqueous solubility is at its minimum in this range, dictated by the balance of its polar
functional groups and non-polar aromatic structure.

 In Basic Conditions (e.g., pH > 10): The acidic phenolic hydroxyl group deprotonates to form
a phenolate anion. This negative charge dramatically increases aqueous solubility.

This behavior results in a characteristic "U-shaped"” pH-solubility profile, with the lowest
solubility observed near the molecule's isoelectric point.
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Caption: Influence of pH on the ionization and solubility of 2,6-dihydroxyquinoline.

Gold-Standard Protocol: Equilibrium Solubility
Determination

To move from prediction to quantification, a robust experimental protocol is essential. The
Shake-Flask method is the universally accepted "gold standard"” for determining
thermodynamic equilibrium solubility.[10][11] It is a self-validating system because it measures
the concentration of a saturated solution that is in equilibrium with an excess of the solid
compound.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2,6-dihydroxyquinoline in a specified
solvent at a constant temperature.
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Materials:

2,6-Dihydroxyquinoline (=98% purity)[1]

Solvent of choice (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
Analytical balance

Glass vials with screw caps

Constant temperature orbital shaker or water bath

Syringe filters (e.g., 0.22 um PTFE or PVDF, selected for solvent compatibility)
Volumetric flasks and pipettes

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

Preparation: Add an excess amount of 2,6-dihydroxyquinoline to a glass vial. "Excess" is
critical; a visible amount of undissolved solid must remain at the end of the experiment to
ensure equilibrium has been reached.

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature
(e.q., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium. A
period of 24 to 48 hours is typical, but this should be determined empirically by sampling at
multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration is no longer
changing.[7]

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the
same constant temperature to let the excess solid settle.

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the solution through a 0.22 um syringe filter into a clean vial. This step is
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crucial to remove all undissolved particulates. Causality Note: Failure to filter properly is a
common source of erroneously high solubility values.

 Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls
within the linear range of the analytical method.

o Quantification: Analyze the concentration of the diluted sample using a pre-validated
analytical method (e.g., HPLC-UV).

o Calculation: Calculate the solubility using the measured concentration and the dilution factor.
The result is typically expressed in units of mg/mL or ug/mL.

Experimental Workflow Diagram
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Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.
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Conclusion and Future Outlook

The solubility of 2,6-dihydroxyquinoline is a multifaceted property governed by its unique
keto-enol tautomerism, strong intermolecular forces, and ionizable functional groups. While it
exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, its aqueous solubility
is limited but can be significantly modulated by pH. For any serious research or development
endeavor, the predictive framework laid out in this guide must be complemented by rigorous
experimental determination using standardized protocols like the shake-flask method. As new
derivatives of the quinoline scaffold continue to be explored for therapeutic applications, a
foundational understanding of their solubility will remain a cornerstone of successful and
efficient drug discovery.[9][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Solubility of 2,6-Dihydroxyquinoline in different
solvents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021656#solubility-of-2-6-dihydroxyquinoline-in-
different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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